molecular formula C15H27NO4 B153305 Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate CAS No. 301232-45-1

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B153305
CAS No.: 301232-45-1
M. Wt: 285.38 g/mol
InChI Key: LOMUFJYCJDQUID-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is an organic compound with the molecular formula C15H27NO4. It is a piperidine derivative, often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl 3-oxopropanoate. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control and the use of solvents like dichloromethane or tetrahydrofuran .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in further biochemical reactions, influencing pathways related to cellular metabolism and signaling .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(3-hydroxy-3-oxopropyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its specific ethoxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in selective synthetic applications and as a precursor for more complex molecules .

Properties

IUPAC Name

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMUFJYCJDQUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631498
Record name tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301232-45-1
Record name tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.0 g of t-butyl 4-(3-ethoxy-3-oxoprop-1-enyl)-tetrahydropyridine-1(2H)-carboxylate (cf. WO9501336) in 20 ml of ethanol, 300 mg of 10% palladium-on-carbon catalyst, and stirred for 3 hours in a hydrogen atmosphere, at ambient temperature and pressure. After filtering the catalyst off, the solvent was distilled off under reduced pressure to provide 700 mg of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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